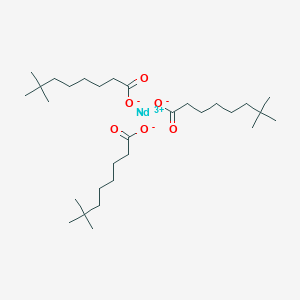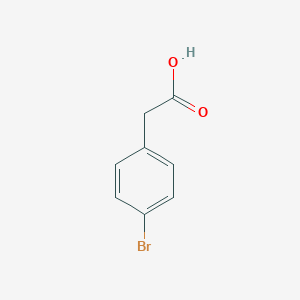
Dextrorphan tartrate
Descripción general
Descripción
Dextrorphan tartrate is a psychoactive drug of the morphinan chemical class which acts as an antitussive or cough suppressant and dissociative hallucinogen . It is the dextrorotatory-stereoisomer of racemorphan . It is also an active metabolite of dextromethorphan .
Molecular Structure Analysis
The molecular formula of Dextrorphan tartrate is C17H23NO • C4H6O6 . The molecular weight is 407.46 g/mol . The InChI code is InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14 (17)16 (18)10-12-5-6-13 (19)11-15 (12)17;5-1 (3 (7)8)2 (6)4 (9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H, (H,7,8) (H,9,10)/t14-,16+,17+;1-,2-/m10/s1 .Physical And Chemical Properties Analysis
Dextrorphan tartrate appears as a white crystalline solid . It is soluble in water . Unfortunately, the melting point and boiling point are undetermined .Aplicaciones Científicas De Investigación
Reference Material in Research
Dextrorphan tartrate is used as a reference material in scientific research . It is a certified reference material that is suitable for use in LC/MS or GC/MS applications . This makes it valuable in fields such as clinical toxicology, forensic analysis, P450 trials, and pharmaceutical research .
Neurological Research
In neurological research, Dextrorphan tartrate is known to be a noncompetitive NMDA glutamate receptor antagonist . This means it can block the action of glutamate, a neurotransmitter in the brain, on the NMDA receptor. This property is useful in studying conditions like epilepsy, Alzheimer’s disease, and other neurodegenerative disorders.
Quality Control in Pharma
Dextrorphan tartrate is used as a pharmaceutical secondary standard . This means it is used in quality control labs of pharmaceutical companies to ensure the quality of the final product . It provides a convenient and cost-effective alternative to the preparation of in-house working standards .
Study of Metabolism
Dextrorphan is a primary metabolite of dextromethorphan in blood . Therefore, it is used in studies related to the metabolism of dextromethorphan, a common ingredient in cough suppressants.
Mecanismo De Acción
Target of Action
Dextrorphan tartrate primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function . Dextrorphan tartrate also interacts with other receptors such as sigma-1 receptors and opioid receptors .
Mode of Action
Dextrorphan tartrate acts as a noncompetitive NMDA receptor antagonist . This means it binds to a site on the NMDA receptor that is distinct from the glutamate binding site, inhibiting the receptor’s function . It also acts as a sigma-1 receptor agonist , meaning it binds to these receptors and activates them . At high doses, dextrorphan tartrate has more affinity for the opioid receptors than dextromethorphan .
Biochemical Pathways
Dextrorphan tartrate’s action on NMDA receptors influences several biochemical pathways. By blocking NMDA receptors, it inhibits the influx of calcium ions, which can affect downstream signaling pathways involved in processes like synaptic plasticity and memory function . Its action on sigma-1 receptors can also influence various cellular signaling pathways .
Pharmacokinetics
Dextrorphan tartrate is produced by O-demethylation of dextromethorphan by the enzyme CYP2D6 . It has a notably longer elimination half-life than its parent compound, dextromethorphan, and therefore has a tendency to accumulate in the blood after repeated administration of normally dosed dextromethorphan formulations . It is further metabolized to 3-HM by CYP3A4 or glucuronidated .
Result of Action
The molecular and cellular effects of dextrorphan tartrate’s action include the inhibition of excitatory neurotransmission via NMDA receptors, which can lead to effects such as analgesia and cough suppression . At high doses, it can produce dissociative hallucinogenic effects . Its action on sigma-1 receptors can have various effects depending on the specific cellular context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dextrorphan tartrate. For example, factors affecting the metabolic activity of enzymes like CYP2D6 and CYP3A4 can influence the metabolism of dextrorphan tartrate and thus its pharmacokinetics . Additionally, the presence of other drugs that interact with the same receptors can influence the effects of dextrorphan tartrate .
Safety and Hazards
Dextrorphan tartrate is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers There are several papers related to Dextrorphan tartrate, but without access to the full text of these papers, it’s difficult to provide a detailed analysis .
Propiedades
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTWIZDKEIWLKQ-XCPWPWHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048997 | |
| Record name | Dextrorphan tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dextrorphan tartrate | |
CAS RN |
143-98-6 | |
| Record name | Dextrorphan tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextrophan tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextrorphan tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-3-Hydroxy-N-methylmorphinan tartrate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXTRORPHAN TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFM769433K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



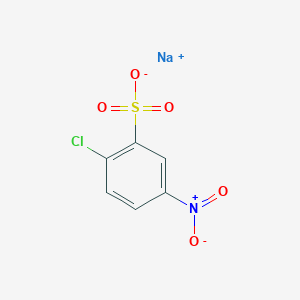
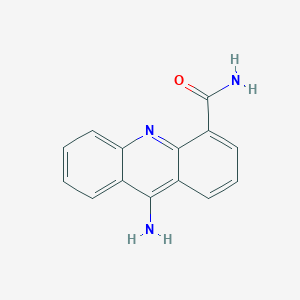
![2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione](/img/structure/B19688.png)
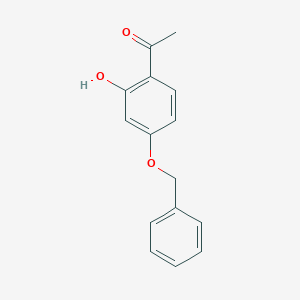
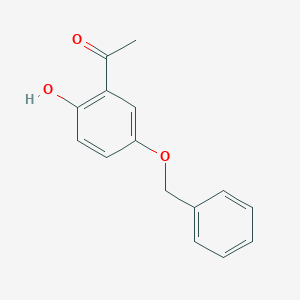

![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)
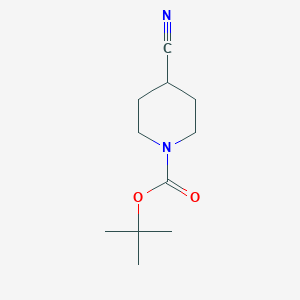
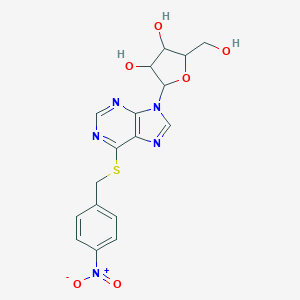
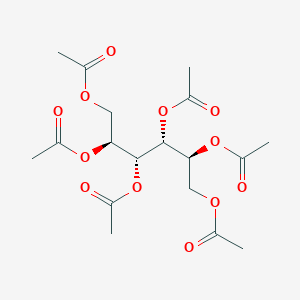
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)

